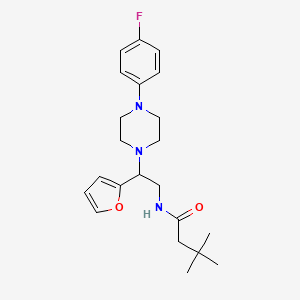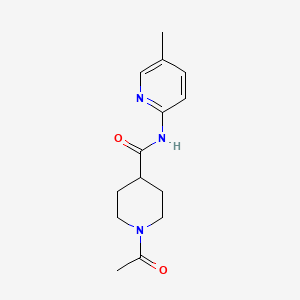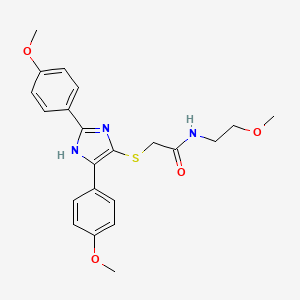
3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole and pyrazine derivatives typically involves multi-step chemical reactions, including Michael addition and cyclization processes. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate in the presence of potassium carbonate results in the formation of derivatives through a double Michael reaction followed by cyclization to the cyano group, a process that can be analogous to synthesizing complex pyrazine derivatives (Tominaga et al., 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. The structure of these derivatives showcases a distorted envelope conformation, elucidating the intricate details of the molecular framework that could be similar to the target compound (Jansone et al., 2007).
Chemical Reactions and Properties
Pyrazole and pyrazine derivatives engage in various chemical reactions, including sulfenylation through iodine-mediated annulation, indicating the versatility of these compounds in forming C-S and C-N bonds. Such reactions highlight the chemical reactivity and potential for further functionalization of the compound (Sun et al., 2015).
Physical Properties Analysis
The physical properties of compounds like “3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” can be deduced from their molecular structure. For example, the crystallographic analysis provides insights into the monoclinic system and the molecular symmetry, which are critical for understanding the compound's physical characteristics (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and the potential for catalytic activity, can be inferred from the synthesis and reaction mechanisms. The ability of these compounds to undergo diverse reactions, forming new bonds and structures, underscores their significant chemical properties (Sun et al., 2015).
科学的研究の応用
Chemical Synthesis and Reactivity The compound 3-((1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile represents a class of chemicals that has been extensively studied for its reactivity and applications in chemical synthesis. Such compounds are crucial in the development of novel synthetic routes and methodologies. For example, Sun et al. (2015) demonstrated a metal-free iodine-catalyzed synthesis approach for fully substituted pyrazoles and their sulphenylation, highlighting the efficiency of bond-forming in organic synthesis through multiple bond cleavage including sulfur-oxygen, sulfur-nitrogen, and carbon-oxygen bonds (Sun et al., 2015). This reflects the compound's utility in facilitating complex reactions necessary for creating structurally diverse molecules.
Biological Activity Research on derivatives of pyrazine and pyrazole, similar to this compound, has shown significant biological activities. Mohamed et al. (2021) explored the synthesis and biological activity of enaminonitrile pyrazole derivatives, uncovering their potential as highly active antibacterial agents. This illustrates the compound's role in the development of new therapeutic agents with antimicrobial properties (Mohamed et al., 2021).
Antimicrobial and Anticancer Applications Further expanding on its biological applications, El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole with demonstrated antimicrobial activity. This work indicates the potential of such compounds in addressing various microbial infections (El‐Emary et al., 2002). Additionally, Elewa et al. (2021) conducted synthesis and characterization of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, evaluating their antibacterial and anticancer activities. This underscores the compound's versatility in contributing to the development of potential anticancer therapies (Elewa et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-11-15(12(2)21(3)20-11)26(23,24)22-8-4-5-13(10-22)25-16-14(9-17)18-6-7-19-16/h6-7,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCCFXRORKRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)
![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)
![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)